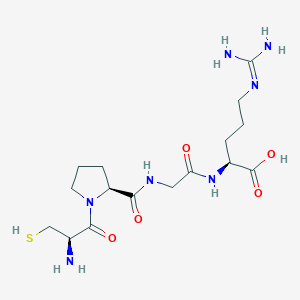![molecular formula C13H10ClNO2S B14202538 N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide CAS No. 860954-24-1](/img/structure/B14202538.png)
N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide moiety linked to a thiophene ring via a chloro-oxoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide typically involves the reaction of benzoyl chloride with thiophene-2-carboxylic acid in the presence of a chlorinating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with an amine to form the final benzamide product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted benzamides.
科学的研究の応用
N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]acetamide
- N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]propionamide
- N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]butyramide
Uniqueness
N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzamide moiety enhances its ability to interact with biological targets, while the thiophene ring contributes to its stability and reactivity.
特性
CAS番号 |
860954-24-1 |
|---|---|
分子式 |
C13H10ClNO2S |
分子量 |
279.74 g/mol |
IUPAC名 |
N-(1-chloro-2-oxo-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H10ClNO2S/c14-12(11(16)10-7-4-8-18-10)15-13(17)9-5-2-1-3-6-9/h1-8,12H,(H,15,17) |
InChIキー |
YUSFHDWRZUKWJU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CS2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)

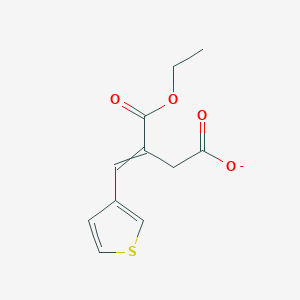
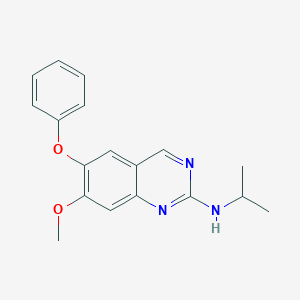
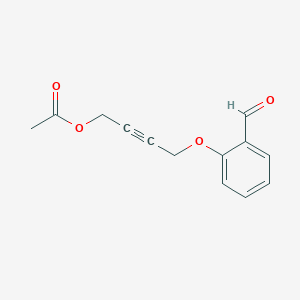
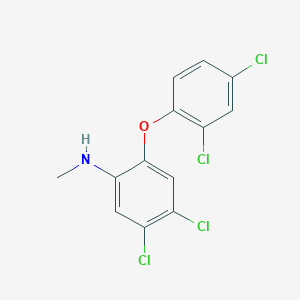
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
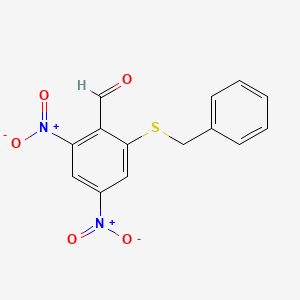
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
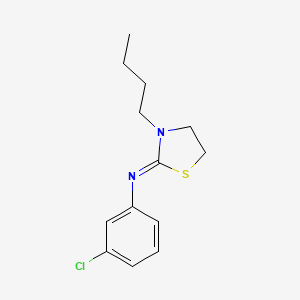

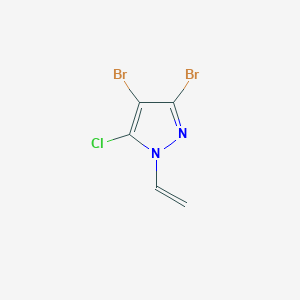
![10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14202528.png)
